molecular formula C6H10BrN3O2 B2523303 2-Bromoisobutyric acid 2-azidoethyl ester CAS No. 1120364-53-5

2-Bromoisobutyric acid 2-azidoethyl ester

Cat. No. B2523303
CAS RN: 1120364-53-5
M. Wt: 236.069
InChI Key: OYSXPOJKJKBNSG-UHFFFAOYSA-N
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Description

2-Bromoisobutyric acid 2-azidoethyl ester is a bifunctional initiator with a bromoisobutyryl moiety for atom transfer radical polymerization (ATRP) and an azide moiety that can be used in Cu-mediated ligation (“click” chemistry) for biomaterials, carbon nanotubes, and graphene sheets .


Synthesis Analysis

The synthesis of 2-Bromoisobutyric acid 2-azidoethyl ester involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making 2-Bromoisobutyric acid 2-azidoethyl ester an important intermediate in organic synthesis .


Molecular Structure Analysis

2-Bromoisobutyric acid 2-azidoethyl ester is an ester compound with the molecular formula C6H10BrN3O2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula .


Chemical Reactions Analysis

When 2-Bromoisobutyric acid 2-azidoethyl ester is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .


Physical And Chemical Properties Analysis

2-Bromoisobutyric acid 2-azidoethyl ester is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .

Scientific Research Applications

Pyrroles:

Pyrazoles and Isoxazoles: Other Heterocycles:

Azide-Modified Nucleosides

Azides find applications beyond heterocycle synthesis. One notable area is the modification of nucleosides:

Nucleophilic Transformations

Azides participate in nucleophilic transformations of carbonyl compounds. Notably:

Mechanism of Action

The proposed mechanism for the hydrolysis of 2-Bromoisobutyric acid 2-azidoethyl ester was verified based on experimental analysis . Both the bromo-alkyl (Br-C bond) and ester (-COOR) functional groups of 2-Bromoisobutyric acid 2-azidoethyl ester hydrolyze into alcohol and acid .

Future Directions

2-Bromoisobutyric acid 2-azidoethyl ester plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation . It’s a significant reactant in organic chemistry with potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .

properties

IUPAC Name

2-azidoethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSXPOJKJKBNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Br-Boc-C2-azido

CAS RN

1120364-53-5
Record name 1120364-53-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Azidoethanol (17.40 g, 0.2 mol), freshly distilled methylene chloride (150 mL), and Et3N (21.21 g, 0.21 mol) were added into a three-neck round-bottom flask equipped with a condenser and a dropping funnel. Under nitrogen atmosphere and magnetic stirring, freshly distilled anhydrous methylene chloride (150 mL), DMAP (1.7 g, 14 mmol), and freshly distilled anhydrous Et3N (46.5 g, 0.46 mol) were sequentially added. After the flask was immersed into an ice-water bath, 2-bromoisobutyryl bromide (48.28 g, 0.21 mol) was added dropwise into the previous solution. Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution and deionized water (1×200 mL). The organic phase was dried over anhydrous MgSO4 overnight. After filter and removal of methylene chloride on a rotary evaporator, the obtained residues were distilled under reduced pressure to give a colorless viscous liquid. The yield was: 33.4 g, 70%. 1H NMR (CDCl3, δ, ppm): 4.24 (t, 2H, N3CH2CH2), 3.52 (t, 2H, N3CH2), 1.96 (s, 6H, (CH3)2Br).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
48.28 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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